Product packaging for ethyl 2-(4-acetylphenyl)acetate(Cat. No.:CAS No. 1528-42-3)

ethyl 2-(4-acetylphenyl)acetate

Cat. No.: B075524
CAS No.: 1528-42-3
M. Wt: 206.24 g/mol
InChI Key: UYKWAZSTKGYKOG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetylphenyl)acetate is a high-purity organic compound that serves as a versatile and critical synthetic intermediate in advanced chemical research. Its molecular structure features both an ester functional group and an acetyl-substituted aromatic ring, making it a valuable bifunctional building block for the construction of more complex molecules. In medicinal chemistry, this compound is a key precursor in the synthesis of various heterocyclic compounds and potential pharmacologically active agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other arylacetic acid derivatives. Researchers utilize it to explore structure-activity relationships (SAR) and to develop novel enzyme inhibitors. Its mechanism of action in final compounds often involves interaction with enzymatic targets such as cyclooxygenase (COX), but its primary research value lies in its reactivity; the ester group can be hydrolyzed to the corresponding acid, reduced, or transformed into other derivatives, while the acetyl group is amenable to condensation reactions, such as the formation of pyrazoles or other heterocycles. This compound is essential for chemical biology studies, library synthesis for high-throughput screening, and the development of new synthetic methodologies in organic chemistry. It is supplied exclusively for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B075524 ethyl 2-(4-acetylphenyl)acetate CAS No. 1528-42-3

Properties

IUPAC Name

ethyl 2-(4-acetylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O3/c1-3-15-12(14)8-10-4-6-11(7-5-10)9(2)13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKWAZSTKGYKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934602
Record name Ethyl (4-acetylphenyl)acetate
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528-42-3
Record name Benzeneacetic acid, 4-acetyl-, ethyl ester
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Record name Ethyl 4-acetylphenylacetate
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Record name Ethyl (4-acetylphenyl)acetate
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Record name Ethyl 4-acetylphenylacetate
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Synthetic Strategies for Ethyl 2 4 Acetylphenyl Acetate and Its Analogs

Established Synthetic Pathways to Ethyl 2-(4-acetylphenyl)acetate

Esterification Methodologies

The direct esterification of 4-acetylphenylacetic acid with ethanol (B145695) represents a fundamental approach to obtaining this compound. This acid-catalyzed reaction, typically employing a strong acid like sulfuric acid, proceeds by protonating the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by ethanol. youtube.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. youtube.com

Systematic studies on the synthesis of similar esters, such as ethyl acetate (B1210297), have shown that factors like the molar ratio of reactants, catalyst dosage, and reaction temperature are crucial in optimizing product yield and purity. hillpublisher.com For instance, an optimal temperature range of 80-85°C has been identified for certain esterification processes. hillpublisher.com

Condensation-Based Synthesis Approaches

Condensation reactions offer an alternative route to the carbon skeleton of this compound and its analogs. The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base, is a classic example. youtube.comsbsscollegebegusarai.com For instance, the self-condensation of ethyl acetate using a base like sodium ethoxide yields ethyl acetoacetate (B1235776), a β-keto ester. sbsscollegebegusarai.com This type of reactivity can be conceptually extended to the synthesis of more complex structures.

Another relevant condensation approach involves the Knoevenagel condensation, where an active methylene (B1212753) compound, such as ethyl cyanoacetate, reacts with an aldehyde or ketone. patsnap.com This reaction is valuable for creating carbon-carbon double bonds and can be a key step in multi-step syntheses of complex target molecules.

Metal-Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a powerful tool for constructing biaryl systems. researchgate.net This methodology has been successfully employed in the synthesis of ethyl (4-phenylphenyl)acetate, a structural analog of the target compound. jeolusa.com

The Sonogashira coupling, another palladium-catalyzed reaction, couples terminal alkynes with aryl or vinyl halides. beilstein-journals.org This reaction has been utilized to synthesize aryl-2-methyl-3-butyn-2-ols from aryl bromides, demonstrating its utility in constructing carbon frameworks that could be further elaborated to the desired acetate structure. beilstein-journals.org Nickel-catalyzed couplings are also emerging as a cost-effective alternative to palladium for certain transformations, such as the coupling of aryl chlorides with thiols. researchgate.net

A notable example of a metal-catalyzed reaction relevant to the synthesis of the acetylphenyl moiety is the palladium-catalyzed acetylation of aryl bromides. orgsyn.org This method provides a direct route to introduce the acetyl group onto the phenyl ring.

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and enhance sustainability.

Aqueous Reaction Media Approaches

Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Significant research has been directed towards adapting metal-catalyzed reactions, such as the Suzuki coupling, to aqueous conditions. researchgate.netjeolusa.com The use of water as a solvent in these reactions not only aligns with green chemistry principles but can also sometimes enhance reaction rates and selectivity. jeolusa.com Different solvent systems, including acetone/water mixtures, have been explored to optimize these aqueous couplings. jeolusa.com

The development of reactions in aqueous media often involves the use of phase-transfer catalysts or water-soluble ligands to facilitate the interaction between organic substrates and the aqueous catalyst system.

Catalyst Development for Sustainable Synthesis

A key focus in green chemistry is the development of highly efficient and recyclable catalysts. For metal-catalyzed reactions, this involves designing catalysts that can be easily separated from the reaction mixture and reused, thereby minimizing metal waste. researchgate.net Research in this area includes the development of heterogeneous catalysts or the use of ligands that facilitate catalyst recovery.

Synthesis of Precursors and Key Intermediates for this compound Derivatives

Chloroacetamide Derivatives as Versatile Precursors

Chloroacetamide derivatives, particularly N-(4-acetylphenyl)-2-chloroacetamide, are valuable and versatile precursors for constructing a variety of heterocyclic compounds that are analogs of this compound. uea.ac.ukresearchgate.net This reagent can be synthesized by reacting 4-aminoacetophenone with chloroacetyl chloride. researchgate.netijpsr.info The reactivity of the chloroacetyl group allows for nucleophilic substitution reactions with various reagents, leading to the formation of more complex molecules.

For example, N-(4-acetylphenyl)-2-chloroacetamide serves as a foundational material for synthesizing diverse heterocyclic systems. uea.ac.uk It can be reacted with nucleophiles like 2-mercaptobenzothiazole, and the resulting sulfide (B99878) intermediate can then undergo condensation with hydrazines or thiosemicarbazide. uea.ac.ukresearchgate.net The thiosemicarbazone product, for instance, can be further cyclized by reacting with ethyl bromoacetate (B1195939) to form thiazolin-4-one derivatives. uea.ac.uk These multistep syntheses highlight the role of chloroacetamide derivatives as adaptable building blocks for creating a library of complex molecules. uea.ac.ukresearchgate.net

Acetylphenyl Boronic Acid Intermediates

Acetylphenyl boronic acids, especially 4-acetylphenylboronic acid, are key intermediates in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, frequently employs these boronic acids to connect an acetyl-substituted phenyl ring to another organic moiety. libretexts.orgudel.edu This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for complex molecule synthesis. udel.edu

The synthesis of 4-acetylphenylboronic acid can be achieved from 4-bromoacetophenone. jlu.edu.cn The process involves protecting the ketone group, often as a ketal, followed by a Grignard or organolithium reaction to introduce the boronic acid group, and subsequent deprotection. jlu.edu.cnguidechem.com

In the context of this compound analogs, 4-acetylphenylboronic acid can be coupled with an appropriate reaction partner, such as a haloacetate derivative, to form the desired phenylacetic acid ester structure. This strategy is exemplified in the palladium-catalyzed coupling of aryl halides with aryl boronic acids, which has become a routine and efficient method for creating biaryl systems. udel.eduresearchgate.net

Halogenated Phenyl Acetate Derivatives

Halogenated phenyl acetate derivatives, such as ethyl (4-bromophenyl)acetate, are critical precursors for the synthesis of this compound. These compounds provide a phenylacetate (B1230308) framework onto which the acetyl group can be introduced. A common method for this transformation is the Suzuki-Miyaura cross-coupling reaction. jeolusa.com

The synthesis of ethyl (4-bromophenyl)acetate itself can be accomplished through standard esterification of 4-bromophenylacetic acid. A related precursor, ethyl 2-(4-aminophenoxy)acetate, is synthesized by alkylating 4-nitrophenol (B140041) with ethyl bromoacetate, followed by the reduction of the nitro group. researchgate.netmdpi.com This highlights a general strategy where a functional group on the phenyl ring is used as a handle for further modification.

The conversion of these halogenated or otherwise functionalized phenyl acetates into this compound or its analogs often involves transition-metal-catalyzed reactions. For instance, the Suzuki coupling of ethyl (4-bromophenyl)acetate with a suitable boronic acid or ester under palladium catalysis provides a direct route to biaryl acetic acid esters. jeolusa.com

Advanced Synthetic Methodologies

To improve efficiency and expand molecular diversity, advanced synthetic methodologies are employed for the preparation of this compound and its analogs. These methods include one-pot reactions and the strategic use of the core scaffold in cyclization reactions to build complex heterocyclic systems.

One-Pot Reaction Strategies

One-pot reactions, which involve multiple sequential transformations in a single reaction flask without isolating intermediates, offer significant benefits in terms of reduced waste, time, and resources. nih.gov Such strategies have been effectively applied to the synthesis of derivatives of this compound.

For example, multicomponent reactions (MCRs) can be used to rapidly assemble complex molecules. A pseudo-five-component reaction has been reported for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, which involves the reaction of two equivalents of ethyl acetoacetate with two equivalents of hydrazine (B178648) hydrate (B1144303) and an aromatic aldehyde. nih.gov This demonstrates the potential for creating complex structures from simple starting materials in a single step. Similarly, efficient one-pot procedures have been developed for synthesizing substituted thiazole-5-carboxylates from ethyl acetoacetate, N-bromosuccinimide, and thiourea (B124793) derivatives. researchgate.net These methods provide rapid access to heterocyclic structures that can be analogous to or derived from this compound.

Cyclization and Heterocycle Formation via this compound Scaffolds

The this compound molecule contains multiple reactive sites—the ketone, the ester, and the active methylene group—making it an excellent scaffold for the synthesis of a wide variety of heterocyclic compounds.

The ketone functionality is a common site for cyclization reactions. Condensation with hydrazine or its derivatives is a well-established method for forming pyrazole (B372694) rings. rsc.orgorganic-chemistry.orgminia.edu.eg This reaction is fundamental in heterocyclic chemistry and provides a direct route to pyrazole-substituted phenylacetate analogs.

The ester group can also participate in cyclizations. For instance, pyridazinone derivatives can be synthesized through reactions involving the ester moiety. In one approach, a precursor can be reacted with hydrazine hydrate, followed by alkylation with ethyl bromoacetate to yield an ethyl 2-(pyridazinon-1-yl)acetate structure. nih.gov Another strategy involves the condensation of γ-keto acids with hydrazine hydrate to form the pyridazinone ring. researchgate.net The resulting pyridazinone can then be further functionalized. These examples showcase the versatility of the this compound framework and related structures in building diverse and complex heterocyclic systems.

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 4 Acetylphenyl Acetate

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of ethyl 2-(4-acetylphenyl)acetate is governed by the interplay of its distinct functional groups, each offering a site for either electrophilic or nucleophilic attack.

Carbonyl Group Reactivity

The molecule possesses two carbonyl groups: a ketone and an ester. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.

The acetyl group's ketone can undergo a variety of nucleophilic addition reactions. For instance, it can be reduced to a secondary alcohol, 1-(4-(2-ethoxy-2-oxoethyl)phenyl)ethanol, using reducing agents like sodium borohydride (B1222165). Enzyme-catalyzed enantioselective reductions have also been explored for similar acetophenone (B1666503) derivatives to produce chiral alcohols. researchgate.net

A notable transformation of the aryl alkyl ketone is the Willgerodt-Kindler reaction . wikipedia.orgorganic-chemistry.org In this reaction, treatment of an aryl alkyl ketone with sulfur and a secondary amine, such as morpholine, leads to the formation of a thioamide at the terminal carbon of the alkyl chain. wikipedia.orgorganic-chemistry.orgresearchgate.net Subsequent hydrolysis yields the corresponding carboxylic acid or amide. organic-chemistry.orgsciencemadness.org For this compound, this reaction would result in the migration and oxidation of the acetyl group.

The ester functional group is less electrophilic than the ketone but can still undergo nucleophilic acyl substitution. Common reactions include hydrolysis to the corresponding carboxylic acid, (4-acetylphenyl)acetic acid, under acidic or basic conditions. It can also undergo transesterification with other alcohols or amidation with amines. organic-chemistry.org

Condensation and Cyclization Reactions

The presence of the ketone and the active methylene (B1212753) group makes this compound an excellent substrate for various condensation and cyclization reactions, particularly for the synthesis of heterocyclic compounds.

Formation of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for synthesizing a variety of nitrogen-containing heterocycles.

Pyrazoles: The 1,3-relationship of the ketone and the active methylene protons (alpha to the ester) is not suitable for direct pyrazole (B372694) formation. However, the acetyl group can react with hydrazine (B178648) or its derivatives to form pyrazoles. rsc.orgorganic-chemistry.orggalchimia.comslideshare.net For instance, condensation of the acetyl group with hydrazine hydrate (B1144303) would yield a hydrazone, which could then undergo cyclization involving the active methylene group under specific conditions to form a pyrazole ring. A common method involves the condensation of a β-dicarbonyl compound (which can be formed from the starting material) with hydrazine. nih.gov

Pyrimidines: The acetyl group can serve as a key component in the synthesis of pyrimidine (B1678525) rings. baranlab.org One-step procedures exist for converting ketones into 4,5-disubstituted pyrimidines using reagents like formamidine (B1211174) acetate (B1210297). baranlab.org Alternatively, the core structure of this compound is analogous to ethyl acetoacetate (B1235776), a common building block for pyrimidines via condensation with amidine-containing compounds like guanidine. This would lead to the formation of a pyrimidine ring fused or substituted with the phenylacetate (B1230308) moiety. Polymer-assisted synthesis has also been employed for creating libraries of pyrimidine-5-carboxylates. researchgate.net

The following table summarizes the synthesis of heterocycles from precursors similar to this compound.

Starting Material AnalogueReagentsHeterocycle FormedReference
Aryl KetoneFormamidine acetate, n-propanolPyrimidine baranlab.org
Ethyl AcetoacetateGuanidine, BasePyrimidine
AcetophenoneDMADMF, HydrazinePyrazole galchimia.com
β-KetonitrileHydrazine Hydrate5-Aminopyrazole rsc.org

Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel, Michael)

The active methylene group (the -CH₂- between the aromatic ring and the ester carbonyl) in this compound is acidic and can be deprotonated by a base to form a stabilized enolate. This enolate is a key intermediate in C-C bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. The enolate derived from this compound can act as the nucleophile in a Knoevenagel condensation with various aldehydes or ketones. This reaction, typically catalyzed by a weak base, would result in the formation of a new carbon-carbon double bond.

Michael Addition: The enolate of this compound can also serve as a Michael donor in a conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors). ucalgary.cayoutube.comyoutube.com This 1,4-addition reaction is a powerful tool for forming carbon-carbon bonds.

Derivatization Strategies for Structural Modification

The multiple functional groups in this compound provide several handles for structural modification and derivatization.

Modification of the Acetyl Group:

Reduction: As mentioned, the ketone can be selectively reduced to a secondary alcohol.

Oxidation: While the ketone itself is resistant to oxidation, the methyl group can be oxidized under harsh conditions.

Willgerodt-Kindler Reaction: This reaction transforms the acetyl group into a thioamide or a carboxylic acid derivative with one additional carbon atom. wikipedia.orgorganic-chemistry.org

Modification of the Ester Group:

Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, (4-acetylphenyl)acetic acid. This acid can be further derivatized, for example, by conversion to an acid chloride, which is a more reactive acylating agent.

Amidation/Transesterification: The ester can be converted to various amides or other esters by reacting it with amines or different alcohols, respectively. organic-chemistry.org

Modification involving the Active Methylene Group:

Alkylation: The acidic protons of the methylene group can be removed by a strong base, and the resulting enolate can be alkylated using alkyl halides. This allows for the introduction of various alkyl substituents at the alpha position to the ester. This is a key step in the acetoacetic ester synthesis. ucalgary.cayoutube.comyoutube.com

Modification of the Aromatic Ring:

Electrophilic Aromatic Substitution: As discussed in section 3.1.2, functional groups such as nitro or halogen groups can be introduced onto the aromatic ring. These groups can then be further transformed, for example, by reducing a nitro group to an amine.

These derivatization strategies highlight the utility of this compound as a versatile scaffold for the synthesis of a wide array of more complex molecules. For instance, related pyrimidine thiols have been reacted with ethyl bromoacetate (B1195939) to produce derivatives with potential applications in coordination chemistry. nih.govnih.gov

Introduction of Hydroxyimino Moieties

The introduction of a hydroxyimino group (C=N-OH), also known as an oxime, into the structure of this compound can be achieved at two primary locations: the acetyl group or the α-carbon (the carbon adjacent to the ester). The formation of an oxime from the acetyl ketone is a standard reaction, while creating a hydroxyimino group at the α-position requires prior modification.

The most direct pathway involves the oximation of the ketone functional group. This reaction typically proceeds by treating the ketone with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt (NH₂OH·HCl) in the presence of a base. The base, such as sodium acetate or pyridine, is used to neutralize the HCl released during the reaction, liberating the free hydroxylamine nucleophile.

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the acetyl group. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to yield the final oxime product, ethyl 2-(4-(1-(hydroxyimino)ethyl)phenyl)acetate.

Alternatively, introducing a hydroxyimino group at the α-position to the ester requires a different synthetic strategy. One common method is to first perform a nitrosation reaction at the α-carbon using a nitrosating agent like nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) or an alkyl nitrite under basic conditions. This forms an intermediate α-nitroso ester, which exists in equilibrium with its tautomeric form, the desired α-hydroxyimino ester, officially named ethyl 2-(4-acetylphenyl)-2-(hydroxyimino)acetate.

Thiolation and Thioether Formation

The chemical structure of this compound offers several sites for modification via thiolation and the formation of thioethers. Thiolation primarily refers to the conversion of a carbonyl group into a thiocarbonyl (C=S) group, while thioether formation involves creating a new carbon-sulfur-carbon (C-S-C) bond.

Thiolation of the Carbonyl Group

The conversion of the ketone of this compound into a thioketone is most effectively achieved using Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. niscpr.res.innih.gov This reagent is a mild and efficient thionating agent for various carbonyl compounds, including ketones, esters, and amides. nih.govorganic-chemistry.org The reaction mechanism involves the dissociation of Lawesson's Reagent into a reactive dithiophosphine ylide. organic-chemistry.orgresearchgate.net This species then undergoes a cycloaddition reaction with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgresearchgate.net The driving force for the reaction is the subsequent cycloreversion, which breaks the ring to form a stable phosphorus-oxygen double bond and the desired thiocarbonyl compound. organic-chemistry.org

Reactions with Lawesson's reagent are typically carried out by refluxing the substrate with the reagent in an anhydrous solvent like toluene (B28343) or xylene. niscpr.res.inorgsyn.org It is noteworthy that ketones generally react faster than esters with Lawesson's reagent. nih.govorganic-chemistry.org This selectivity allows for the preferential thionation of the acetyl group in this compound while leaving the ethyl ester group intact, provided the reaction conditions are carefully controlled.

Thioether Formation

Thioether linkages can be introduced at the α-carbon of the ester. A common strategy involves the initial α-halogenation of the ester, for example, using N-bromosuccinimide (NBS) under radical initiation, to form ethyl 2-bromo-2-(4-acetylphenyl)acetate. This α-bromo ester is now an excellent electrophile for a subsequent nucleophilic substitution (S_N2) reaction. Treatment with a thiol (R-SH) in the presence of a non-nucleophilic base (like triethylamine (B128534) or potassium carbonate) will displace the bromide, yielding the corresponding α-thioether derivative.

Another approach is the thiol-ene reaction, where a thiol adds across a double bond. researchgate.net This would first require the introduction of a carbon-carbon double bond into the this compound molecule. The synthesis of thioethers is a fundamental transformation in organic chemistry, with applications ranging from pharmaceuticals to materials science. acsgcipr.org

Amide and Ester Linkage Modifications

The ester functional group in this compound is a key site for chemical transformations, allowing for its conversion into a variety of amides or different esters (transesterification). These modifications are crucial for altering the molecule's physicochemical properties.

Amide Formation

The most common route to synthesize amides from the parent ester involves a two-step process. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid, 2-(4-acetylphenyl)acetic acid. This is typically achieved under basic conditions (saponification) using an aqueous solution of a base like sodium hydroxide, followed by acidic workup.

The resulting carboxylic acid can then be coupled with a primary or secondary amine (R-NH₂ or R₂NH) to form the desired amide. This transformation usually requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common methods include:

Acyl Chloride Formation: The carboxylic acid is first converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride then readily reacts with an amine to form the amide.

Peptide Coupling Reagents: A wide array of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate amide bond formation directly from the carboxylic acid and amine, often under mild conditions.

Direct conversion of the ester to an amide (aminolysis) is also possible by heating the ester with an amine. However, this reaction is often slower and requires high temperatures, and it may not be as efficient as the two-step acid-mediated route. orgsyn.orgnih.gov

Ester Linkage Modification (Transesterification)

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol (R'-OH). This reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium alkoxide). The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant (R'-OH) is usually used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture as it forms. This modification allows for the synthesis of a library of different ester derivatives of 2-(4-acetylphenyl)acetic acid. The substitution of amides with esters has been explored as a strategy to enhance membrane permeability in drug design. nih.gov

Oxidation and Reduction of Related Acetylphenyl Compounds

The acetylphenyl moiety contains two primary functional groups susceptible to oxidation and reduction: the acetyl ketone and the benzylic methylene group. youtube.comyoutube.com The reactivity of these sites allows for the synthesis of a diverse range of derivatives.

Reduction Reactions

The ketone of the acetyl group is readily reduced to a secondary alcohol. leah4sci.comyoutube.com This transformation can be achieved with high selectivity using mild reducing agents.

Selective Ketone Reduction: Sodium borohydride (NaBH₄) is a common and effective reagent for reducing ketones to secondary alcohols in the presence of less reactive functional groups like esters. leah4sci.com The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695). This would convert this compound into ethyl 2-(4-(1-hydroxyethyl)phenyl)acetate.

Complete Carbonyl Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester group. leah4sci.com Treatment with LiAlH₄ would yield 2-(4-(1-hydroxyethyl)phenyl)ethan-1-ol.

Deoxygenation: The complete removal of the ketone's oxygen atom to form an ethyl group (the Clemmensen or Wolff-Kishner reduction) is also a possible transformation, converting the acetylphenyl group into an ethylphenyl group.

In related compounds, such as 4-nitrophenyl derivatives, the nitro group is readily reduced to an amine. mdpi.com This reduction is a cornerstone of synthetic chemistry and is often used as a model reaction to test the efficacy of new catalytic systems. nih.govmdpi.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or metal/acid systems like iron in acetic acid, are effective for this purpose. mdpi.comnih.gov

Oxidation Reactions

Oxidation reactions can target the secondary alcohol formed from ketone reduction or the benzylic methylene group.

Oxidation of Secondary Alcohols: The secondary alcohol, obtained from the reduction of the acetyl group, can be oxidized back to the ketone using a variety of oxidizing agents. youtube.comleah4sci.com Mild reagents like pyridinium (B92312) chlorochromate (PCC) or more robust systems like the Jones oxidation (CrO₃ in sulfuric acid) can be employed for this purpose.

Benzylic Oxidation: The methylene group (—CH₂—) adjacent to the phenyl ring is a benzylic position and can be oxidized under certain conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions could potentially cleave the side chain or oxidize the methylene group, although controlling the reaction to a specific product can be challenging.

The following table summarizes some common reduction reactions for acetylphenyl compounds.

Starting CompoundReagent(s)ProductReaction Type
This compoundNaBH₄Ethyl 2-(4-(1-hydroxyethyl)phenyl)acetateSelective ketone reduction
This compoundLiAlH₄2-(4-(1-hydroxyethyl)phenyl)ethan-1-olKetone and ester reduction
A 4-acetyl-nitrobenzene derivativeH₂, Pd/CA 4-acetyl-aniline derivativeNitro group reduction

Applications of Ethyl 2 4 Acetylphenyl Acetate and Its Derivatives in Research

A Versatile Synthetic Intermediate

Ethyl 2-(4-acetylphenyl)acetate serves as a fundamental building block in organic synthesis, providing a scaffold for the construction of more complex molecules with a wide array of potential uses.

Building Blocks for Pharmaceutical Compounds

The structural motif of this compound is present in several important pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs). One of the most notable examples is its role as a key intermediate in the synthesis of Loxoprofen. Loxoprofen is a widely used NSAID that exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes. The synthesis of Loxoprofen often involves the modification of the acetyl and acetate (B1210297) groups of the parent molecule to introduce the final propionic acid side chain and the cyclopentanone (B42830) ring system characteristic of the drug.

Beyond Loxoprofen, the versatile reactivity of this compound allows for its use in the synthesis of a variety of other heterocyclic compounds with potential therapeutic applications. For instance, it can be a starting material for the synthesis of pyrazole (B372694) derivatives, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory and analgesic effects. The acetyl group can readily undergo condensation reactions with hydrazines to form the pyrazole ring, and the ester group can be further modified to introduce additional functionalities.

Precursors for Agrochemical Development

While less documented than its pharmaceutical applications, the chemical structure of this compound holds potential for the development of new agrochemicals, such as fungicides and herbicides. The core phenylacetate (B1230308) structure is found in some existing herbicides. Although direct synthesis of commercial agrochemicals from this compound is not widely reported, its derivatives are explored in the synthesis of novel compounds with potential herbicidal or fungicidal activity. For example, derivatives of phenylacetate have been investigated for their herbicidal properties. The exploration of novel derivatives synthesized from this compound could lead to the discovery of new and effective crop protection agents.

Scaffold for Material Science Applications (e.g., polymers, resins)

The bifunctional nature of this compound, with its reactive ketone and ester groups, makes it a candidate for use as a monomer or a cross-linking agent in the synthesis of polymers and resins. The acetyl group can participate in various polymerization reactions, while the ester group can be modified to introduce other polymerizable functionalities. Although extensive research in this specific application is not yet widespread, the potential exists for the incorporation of this compound into novel polymeric materials with tailored properties. For instance, polyesters or polyamides could be synthesized by leveraging the reactivity of the ester and a modified acetyl group. These materials could find applications in coatings, adhesives, or specialty plastics.

Exploration in Medicinal Chemistry and Biological Activity Studies

The inherent chemical features of this compound and its derivatives have made them attractive targets for medicinal chemistry research, leading to the discovery of compounds with promising biological activities.

Anti-inflammatory and Analgesic Research

A significant area of research for derivatives of this compound is in the field of anti-inflammatory and analgesic agent development. The core structure is a common feature in many known anti-inflammatory drugs. Research has focused on synthesizing and evaluating various derivatives for their ability to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

One common approach involves the synthesis of chalcones from this compound. Chalcones, which are α,β-unsaturated ketones, are known to possess a wide range of biological activities, including anti-inflammatory properties. The acetyl group of this compound can react with various aromatic aldehydes to form these chalcone (B49325) derivatives. Subsequent biological screening of these compounds has in some cases revealed significant inhibitory activity against inflammatory mediators.

Another fruitful area of research is the synthesis of pyrazole derivatives. As mentioned earlier, the reaction of this compound with hydrazines can yield pyrazole compounds. Many pyrazole derivatives have been shown to be potent and selective inhibitors of COX-2, an enzyme that is upregulated during inflammation. The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

The following table summarizes some research findings on the anti-inflammatory and analgesic activities of derivatives of or compounds structurally related to this compound.

Derivative ClassSpecific Compound ExampleBiological Target/AssayKey Finding
Chalcone(E)-1-(4-acetylphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneAcetic acid-induced writhing test (mice)Showed significant analgesic activity.
PyrazoleCelecoxib (structurally related)COX-2 InhibitionPotent and selective inhibitor of COX-2.
PhenylpropionateLoxoprofenCOX-1 and COX-2 InhibitionEffective non-selective COX inhibitor with potent anti-inflammatory and analgesic effects.

Antimicrobial Agent Development

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Derivatives of this compound, particularly those incorporating heterocyclic rings such as thiazole (B1198619) and Schiff bases, have been investigated for their potential antimicrobial properties.

Thiazole derivatives, which can be synthesized from precursors derived from this compound, are known to exhibit a broad spectrum of antimicrobial activity. The thiazole ring is a key structural feature in many clinically used antimicrobial drugs. Research in this area involves the synthesis of novel thiazole-containing compounds and their subsequent evaluation against various strains of bacteria and fungi.

Schiff bases, formed by the condensation of the acetyl group of this compound with various primary amines, are another class of compounds that have shown promise as antimicrobial agents. The imine or azomethine group (-C=N-) in Schiff bases is considered crucial for their biological activity.

The table below presents findings from studies on the antimicrobial activity of derivatives structurally related to this compound.

Derivative ClassSpecific Compound ExampleTarget MicroorganismKey Finding (e.g., MIC)
Thiazole Derivative2-Amino-4-phenylthiazole derivativeStaphylococcus aureus, Escherichia coliShowed significant antibacterial activity.
Schiff BaseN'-(4-acetylbenzylidene)benzenesulfonohydrazideBacillus subtilis, Candida albicansExhibited moderate to good antimicrobial activity.

Anticancer and Anti-proliferative Investigations

The cytotoxic and anti-proliferative properties of this compound derivatives have been evaluated against various cancer cell lines, demonstrating their potential as anticancer agents.

Derivatives of this compound have shown significant cytotoxic activity against a panel of human cancer cell lines. For instance, an aspirin-based derivative, 2-(4-acetylphenylcarbamoyl)phenyl acetate, displayed notable to moderate anti-cancer activity when screened against the National Cancer Institute's (NCI) 60-cell line panel. researchgate.net This panel includes cell lines from various cancer types, such as leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. researchgate.netnih.gov

Similarly, novel imidazole (B134444) derivatives bearing a 4-acetophenone moiety have been synthesized and evaluated for their anticancer activity against human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. nih.gov Several of these compounds exhibited high cytotoxicity, with some showing greater activity against the prostate adenocarcinoma cell line compared to normal fibroblasts. nih.gov

Benzofuran (B130515) derivatives have also been a focus of anticancer research. One study reported that ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, a benzofuran derivative, exhibited good cytotoxic activity against the HCT 116 human colon cancer cell line. researchgate.net Another study on synthesized benzofuran derivatives found that several compounds showed promising anti-cancer activity against the NCI-60 panel, with particular potency against breast cancer and renal cancer cell lines. cbijournal.com

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound/Derivative Cancer Cell Line(s) Observed Activity Reference
2-(4-acetylphenylcarbamoyl)phenyl acetate NCI 60-cell line panel Remarkable to moderate anti-cancer activity researchgate.net
Imidazole derivatives with 4-acetophenone moiety MDA-MB-231, PPC-1, U-87 High cytotoxicity, with selectivity for prostate cancer cells nih.gov
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate HCT 116 Good cytotoxic activity (IC50 of 8.5 μg/mL) researchgate.net
Benzofuran derivatives NCI-60 panel (e.g., T-47D breast cancer, UO-31 renal cancer) Promising anti-cancer activity cbijournal.com

The anticancer effects of these derivatives are often linked to their ability to inhibit specific enzymes that play a crucial role in cancer cell proliferation and survival. While direct studies on this compound are limited, research on related structures provides insights into potential mechanisms. For example, various imidazole derivatives are known to target different pathways in cancer cells, including the inhibition of kinases like BRAF and receptor tyrosine kinases such as ErbB4 (HER4). nih.gov

Enzyme Inhibition Studies

Beyond cancer, derivatives of this compound have been investigated for their ability to inhibit a variety of other enzymes with therapeutic relevance.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Research has shown that certain carbamate (B1207046) derivatives can act as potent inhibitors of both AChE and BChE. nih.govnih.gov For example, some newly synthesized carbacylamidophosphate derivatives demonstrated potent and selective inhibition of human AChE and bovine serum BChE. nih.gov The inhibition mechanism often involves the formation of a carbamylated enzyme, which is more stable than the acetylated form, leading to a longer duration of inhibition. nih.gov

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is of interest for treating dermatological disorders related to hyperpigmentation. nih.gov Derivatives containing ester and amide functionalities, similar to those in this compound derivatives, are being explored as potential tyrosinase inhibitors. nih.gov For example, N-(4-acetylphenyl)-2-chloroacetamide and 2-(4-acetylanilino)-2-oxoethyl cinnamate (B1238496) have been synthesized and their structures analyzed as potential tyrosinase inhibitors. nih.gov Kinetic studies on other compounds, such as extracts from Synotis erythropappa, have shown that different fractions can exhibit competitive or uncompetitive inhibition of tyrosinase. nih.gov

Alpha-amylase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic target for managing type 2 diabetes. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens like Helicobacter pylori. nih.govscispace.com

Studies have shown that various synthetic and natural compounds can inhibit these enzymes. For instance, amantadine (B194251) clubbed N-aryl amino thiazoles have demonstrated potent inhibition of α-amylase, α-glucosidase, and urease. nih.gov Similarly, methanolic extracts of Rumex acetosella roots and their fractions have shown significant inhibitory activity against both urease and alpha-amylase. scispace.com Acrylic acid derivatives isolated from Achillea mellifolium have also been identified as potent urease inhibitors. mdpi.com

Table 2: Enzyme Inhibition by Derivatives Related to this compound

Enzyme Inhibitor Type/Derivative Key Findings Reference
Acetylcholinesterase (AChE) Carbamate derivatives Potent and long-lasting inhibition nih.govnih.gov
Butyrylcholinesterase (BChE) Carbamate derivatives Potent inhibition nih.gov
Tyrosinase Amide-based derivatives, Plant extracts Potential for competitive or uncompetitive inhibition nih.govnih.gov
Alpha-Amylase Amantadine clubbed N-aryl amino thiazoles, Plant extracts Significant inhibitory activity nih.govscispace.com
Urease Amantadine clubbed N-aryl amino thiazoles, Plant extracts, Acrylic acid derivatives Potent inhibition, in some cases exceeding standard inhibitors nih.govnih.govscispace.commdpi.com

Antimelanogenic Activity Research

Melanogenesis is the physiological process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color. Dysregulation of this process can lead to hyperpigmentation disorders. Consequently, there is significant interest in identifying compounds that can modulate melanogenesis for both cosmetic and therapeutic purposes. Research in this area often involves screening natural and synthetic compounds for their ability to inhibit tyrosinase, the key enzyme in the melanin synthesis pathway, or to interfere with other signaling pathways that regulate pigmentation.

While various studies have investigated the antimelanogenic properties of ethyl acetate fractions from plant extracts, specific research focusing on the direct antimelanogenic activity of this compound is not prominently documented in publicly available literature. However, the structural motifs present in this compound, namely the phenyl acetate group, are found in other compounds that have been studied for their effects on melanogenesis. The exploration of derivatives of this compound could be a potential area for future research in the discovery of novel antimelanogenic agents.

Antiviral Compound Development

The quest for novel antiviral agents is a continuous effort in medicinal chemistry, driven by the emergence of new viral threats and the development of resistance to existing drugs. Heterocyclic compounds, in particular, form the backbone of many antiviral therapies. This compound serves as a valuable starting material for the synthesis of various heterocyclic scaffolds that have been investigated for antiviral potential.

For instance, the acetylphenyl moiety is a key component in the synthesis of certain thiazole and pyrazole derivatives. Research has shown that thiazole-pyrazole hybrid molecules, synthesized from precursors structurally related to this compound, have demonstrated antiviral activity. One study highlighted a series of such hybrids that were active against the H5N1 influenza virus. The development of these compounds often involves multi-step synthetic pathways where the core structure provided by an acetophenone (B1666503) derivative is crucial for the final biological activity. The versatility of the keto-ester functionality in this compound allows for its elaboration into complex heterocyclic systems that are then screened for a range of biological activities, including antiviral efficacy.

Structure-Activity Relationship (SAR) Analysis in Drug Discovery

Structure-activity relationship (SAR) analysis is a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a lead molecule and assessing the resulting changes in efficacy, medicinal chemists can design more potent and selective drugs. Derivatives of this compound are frequently utilized in SAR studies to explore the chemical space around a particular pharmacophore.

An example of SAR can be seen in the development of inhibitors for enzymes such as acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. In one study, the introduction of a styryl group to a scaffold similar to the core of this compound led to derivatives with significant anticholinesterase activity. mdpi.com The nature and position of substituents on the phenyl ring of the styryl moiety were found to directly impact the inhibitory potency against both AChE and butyrylcholinesterase (BChE). mdpi.com For example, a methoxy-substituted styryl derivative showed greater potency than a trifluoromethyl-substituted one, highlighting the electronic and steric effects on binding to the enzyme's active site. mdpi.com

Similarly, in the design of thiazole-based inhibitors, SAR studies have revealed that the nature of the substituents on the thiazole ring and the arylidene group can dramatically affect AChE inhibitory activity. nih.gov These studies underscore the importance of the systematic structural modification of lead compounds, for which this compound can serve as a versatile template, to optimize their pharmacological profiles.

Development of Multi-Target Directed Ligands

Complex multifactorial diseases, such as Alzheimer's disease and cancer, often involve multiple pathological pathways. The traditional "one molecule, one target" approach to drug discovery has shown limitations in treating such diseases. This has led to the emergence of the multi-target directed ligand (MTDL) strategy, which aims to design single molecules capable of modulating multiple targets simultaneously. nih.gov This approach can offer improved efficacy and a reduced likelihood of drug resistance. nih.gov

This compound and its derivatives are valuable building blocks in the synthesis of MTDLs. For example, derivatives of this compound can be incorporated into larger molecular frameworks designed to interact with more than one biological target. Research has identified certain thiazole derivatives, which can be synthesized from precursors related to this compound, as promising scaffolds for developing anticancer agents that target both SIRT2 and EGFR. nih.gov The rationale behind this MTDL approach is to simultaneously inhibit pathways involved in cell proliferation and survival, potentially leading to a synergistic therapeutic effect. The development of such MTDLs often involves the strategic combination of different pharmacophores, with the acetylphenylacetate-derived portion serving as a key structural element.

Contributions to Heterocyclic Chemistry Research

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The chemical reactivity of this compound, with its ketone and ester functional groups, makes it a highly useful synthon for the construction of a variety of heterocyclic rings.

Pyrazole and Isoxazole (B147169) Derivatives

Pyrazole and isoxazole rings are prevalent in many biologically active compounds. The synthesis of these five-membered heterocycles often relies on the reaction of a 1,3-dicarbonyl compound or its equivalent with a dinucleophile.

The structure of this compound contains a keto group and an adjacent methylene (B1212753) group activated by the ester, making it a suitable precursor for 1,3-dicarbonyl synthons. For instance, condensation of the ketone with a source of a second carbonyl group, followed by cyclization with hydrazine (B178648) or its derivatives, is a common route to pyrazoles. nih.govmdpi.com The Vilsmeier-Haack reaction, which introduces a formyl group, can also be employed to create a 1,3-dicarbonyl equivalent that can then be cyclized to a pyrazole.

Similarly, reaction with hydroxylamine (B1172632) leads to the formation of isoxazoles. A notable application is in the synthesis of ethyl 5-methylisoxazole-4-carboxylate, a key intermediate for the immunosuppressive drug leflunomide. google.com This synthesis involves the reaction of an ethoxymethylene derivative of a β-ketoester with hydroxylamine. google.com The core reactivity principles demonstrated in these syntheses are directly applicable to this compound for the generation of novel pyrazole and isoxazole derivatives.

Table 1: Synthesis of Pyrazole and Isoxazole Derivatives

Starting Material Class Reagent Heterocyclic Product
1,3-Diketone or equivalent Hydrazine hydrate (B1144303)/derivatives Pyrazole
β-Ketoester Hydroxylamine Isoxazole

Thiazole and Thiopyrimidine Scaffolds

Thiazole and thiopyrimidine moieties are integral components of numerous pharmaceuticals. This compound serves as a valuable precursor for these sulfur and nitrogen-containing heterocycles.

The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. The ketone in this compound can be halogenated at the α-position and then reacted with a thioamide, such as thiourea (B124793), to construct the thiazole ring. This approach is widely used to generate 2-aminothiazole (B372263) derivatives. nih.gov

For the synthesis of thiopyrimidines, the Biginelli reaction or similar multicomponent reactions are often employed. These reactions typically involve the condensation of a β-ketoester, an aldehyde, and thiourea. While this compound itself is not a β-ketoester, it can be readily converted into one or used in related condensation reactions. For example, chalcones derived from the acetyl group can be reacted with thiourea to yield dihydropyrimidinethiones. niscpr.res.in Furthermore, derivatives of 3-aminopropanoic acid, which can be prepared from related acetophenones, can be cyclized with potassium thiocyanate (B1210189) to form thiouracil derivatives, which are precursors to functionalized thiazoles. nih.gov

Table 2: Synthesis of Thiazole and Thiopyrimidine Scaffolds

Precursor Derived from this compound Reagent(s) Heterocyclic Product
α-Haloketone Thioamide (e.g., Thiourea) Thiazole
Chalcone Thiourea Dihydropyrimidinethione
3-Aminopropanoic acid derivative Potassium Thiocyanate Thiouracil derivative

Phthalimide (B116566) Derivatives

The synthesis of phthalimide derivatives is a fundamental process in organic chemistry, typically achieved through the condensation of phthalic anhydride (B1165640) with a primary amine. eijppr.comnih.gov This reaction usually proceeds via a phthalamic acid intermediate, which then cyclizes upon heating, often in the presence of a dehydrating agent like acetic acid, to form the imide ring. mdpi.com

Research on phthalimide synthesis focuses on the reaction of various primary amines with phthalic anhydride or its derivatives to create a wide array of N-substituted phthalimides. nih.govresearchgate.net For instance, N-(4-(hydrazinecarbonyl)phenyl)substitutedbenzamides have been reacted with phthalic anhydride in glacial acetic acid to produce complex phthalimide structures. nih.gov However, these starting materials are structurally distinct and are not derived from this compound.

Consequently, there are no detailed research findings or data to report on the direct application of this compound in the preparation of phthalimide derivatives.

Advanced Characterization and Computational Investigations

Solid-State Structure Determination

While spectroscopic methods reveal the connectivity and functional groups, X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound like ethyl 2-(4-acetylphenyl)acetate. This technique can precisely measure bond lengths, bond angles, and torsion angles, confirming the molecular conformation.

Although the specific crystal structure of this compound is not widely reported, analysis of closely related structures, such as 4-acetylphenyl 3-methylbenzoate and other phenyl acetate (B1210297) derivatives, provides insight into its likely solid-state characteristics. researchgate.netnih.gov It is probable that the compound would crystallize in a common space group such as P2₁/c (monoclinic) or Pbca (orthorhombic). researchgate.netresearchgate.net

The crystal packing is likely to be influenced by weak intermolecular interactions, such as C-H···O hydrogen bonds. nih.gov These interactions may involve the hydrogen atoms of the phenyl ring or the aliphatic groups acting as donors and the oxygen atoms of the carbonyl groups acting as acceptors. nih.gov Such interactions can lead to the formation of supramolecular architectures like chains or sheets in the crystal lattice. researchgate.netnih.gov The planarity of the acetyl group relative to the phenyl ring is another important structural feature that would be determined. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry offers a powerful complement to experimental data by providing theoretical insights into the geometric, electronic, and spectroscopic properties of this compound. Techniques like Density Functional Theory (DFT) are widely used for these investigations. researchgate.net

Molecular modeling can be used to predict the most stable conformation (lowest energy structure) of the molecule. DFT calculations, often using basis sets like B3LYP/6-31G(d,p), can optimize the molecular geometry and calculate various electronic properties. mdpi.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's chemical reactivity and electronic transitions. researchgate.net

Furthermore, computational methods can simulate and predict spectroscopic data. Theoretical IR and NMR spectra can be calculated and compared with experimental results to aid in spectral assignment and confirm the structure. researchgate.netmdpi.com Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), correlating calculated electronic transitions with observed absorption bands. researchgate.net These computational studies provide a deeper understanding of the molecule's intrinsic properties that complements experimental findings.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in the available literature, studies on structurally similar compounds provide valuable insights into its potential binding behaviors. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been investigated for their anticancer properties through molecular docking, targeting proteins like SIRT2 and EGFR. These studies reveal that the acetylphenyl moiety can play a significant role in the binding affinity and selectivity of a molecule.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is then optimized for geometry and energy. Docking simulations are performed using software like AutoDock Vina, which calculates the binding affinity (in kcal/mol) and predicts the binding poses of the ligand within the active site of the target protein. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are then analyzed.

For this compound, the acetyl group's carbonyl oxygen and the ester group's carbonyl oxygen are likely to act as hydrogen bond acceptors, while the phenyl ring can participate in hydrophobic and π-π stacking interactions. The specific interactions would, of course, depend on the topology and amino acid composition of the target's binding site.

Table 1: Predicted Interaction Profile of this compound in a Hypothetical Active Site

Interaction TypePotential Interacting Groups on Ligand
Hydrogen BondingAcetyl carbonyl, Ester carbonyl
Hydrophobic InteractionsPhenyl ring, Ethyl group
π-π StackingPhenyl ring

Theoretical Calculation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds.

For this compound, a variety of molecular descriptors can be calculated using computational chemistry software. These descriptors fall into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. For a related compound, ethyl 2-(4-aminophenoxy)acetate, DFT calculations have been used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

Table 2: Representative Molecular Descriptors and Their Significance

Descriptor CategoryExample DescriptorsSignificance
ConstitutionalMolecular Weight, Number of atoms, Number of bondsBasic structural information
TopologicalWiener Index, Randić IndexBranching and connectivity of the molecule
GeometricalMolecular Surface Area, Molecular VolumeSize and shape of the molecule
Quantum-ChemicalHOMO Energy, LUMO Energy, Dipole MomentElectronic properties and reactivity

Based on calculations for analogous structures, the HOMO of this compound is expected to be localized on the phenyl ring and the acetyl group, while the LUMO would also be distributed over the aromatic system. The precise energy values would require specific DFT calculations for this molecule. These descriptors are fundamental in building predictive models for the compound's behavior in various chemical and biological systems.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers. The relative stability of these conformers is determined by factors such as steric hindrance and intramolecular interactions.

For this compound, several key rotatable bonds determine its conformational landscape. These include the bonds connecting the ethyl group to the ester oxygen, the acetate group to the phenyl ring, and the acetyl group to the phenyl ring. Rotation around these bonds can lead to various conformers with different energies.

A detailed conformational analysis would involve systematically rotating these bonds and calculating the potential energy of the resulting structures using molecular mechanics or quantum chemistry methods. This process generates a potential energy surface, from which the most stable (lowest energy) conformers can be identified.

In the solid state, the conformation is fixed by the crystal packing forces. For instance, in a study of a related compound, ethyl 2-acetylhydrazono-2-phenylacetate, the benzene ring was found to form specific dihedral angles with the ethyl and acetylimino planes. researchgate.net For this compound, it is expected that the planar phenyl ring and the acetyl and ethyl acetate groups will adopt a conformation that minimizes steric clashes. The acetyl group is likely to be coplanar with the phenyl ring to maximize conjugation, while the ethyl acetate group will have more conformational flexibility.

Table 3: Key Rotatable Bonds in this compound for Conformational Analysis

BondDescriptionPotential for Conformational Isomerism
C(phenyl)-C(acetate)Connection of the acetate group to the aromatic ringInfluences the orientation of the ester functionality relative to the ring
C(acetate)-O(ester)Bond within the ester groupAffects the position of the ethyl group
C(phenyl)-C(acetyl)Connection of the acetyl group to the aromatic ringInfluences the orientation of the acetyl group relative to the ring

Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its three-dimensional shape and its ability to fit into the binding site of a target protein.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

The Hirshfeld surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. Blue regions represent longer contacts.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For compounds with acetyl and ester groups, the most significant contributions to the crystal packing are typically from H···H, C···H/H···C, and O···H/H···O contacts. nih.gov

In the case of this compound, the acetyl and ester carbonyl oxygens would be expected to act as hydrogen bond acceptors, forming C—H···O interactions with neighboring molecules. The phenyl rings could engage in π-π stacking or C—H···π interactions. The ethyl and methyl groups would primarily be involved in weaker van der Waals interactions, reflected in the significant percentage of H···H contacts.

Table 4: Expected Contributions of Intermolecular Contacts to the Crystal Packing of this compound based on Analogous Structures

Contact TypeExpected Percentage ContributionDescription
H···H~40-50%Van der Waals forces between hydrogen atoms on the periphery of the molecule. nih.gov
O···H/H···O~15-25%C—H···O hydrogen bonds involving the acetyl and ester carbonyl oxygens. nih.gov
C···H/H···C~10-20%Interactions involving the aromatic and aliphatic C-H groups. nih.gov
C···C~5-10%Potential π-π stacking interactions between phenyl rings.

This analysis provides a detailed picture of how this compound molecules would likely pack in the solid state, which is crucial for understanding its physical properties such as melting point and solubility.

Q & A

Q. Notes

  • All data derived from peer-reviewed journals (e.g., Acta Crystallographica) and PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.